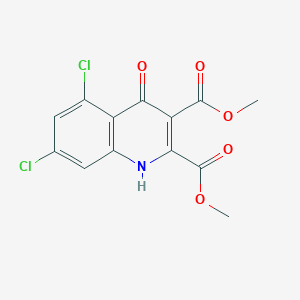
Dimethyl 5,7-dichloro-4-hydroxy-quinoline-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 5,7-dichloro-4-hydroxy-quinoline-2,3-dicarboxylate is a chemical compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes two chlorine atoms at positions 5 and 7, a ketone group at position 4, and two ester groups at positions 2 and 3. It is widely used in various scientific research fields due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5,7-dichloro-4-hydroxy-quinoline-2,3-dicarboxylate typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method involves the use of a catalytic amount of sodium iodide (NaI) and heating the reaction mixture at reflux temperature (around 65°C) for an extended period, such as 28 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are being explored to make the production process more sustainable .
化学反応の分析
Types of Reactions
Dimethyl 5,7-dichloro-4-hydroxy-quinoline-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
科学的研究の応用
Dimethyl 5,7-dichloro-4-hydroxy-quinoline-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of Dimethyl 5,7-dichloro-4-hydroxy-quinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, resulting in antimicrobial properties .
類似化合物との比較
Similar Compounds
Similar compounds to Dimethyl 5,7-dichloro-4-hydroxy-quinoline-2,3-dicarboxylate include:
- Dimethyl 4-oxo-1,4-dihydroquinoline-2,3-dicarboxylate
- 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
- 4-Hydroxyquinoline-3-carboxylic acid ethyl ester
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of chlorine atoms at positions 5 and 7 enhances its reactivity and potential biological activities compared to other quinoline derivatives .
特性
CAS番号 |
147494-03-9 |
|---|---|
分子式 |
C13H9Cl2NO5 |
分子量 |
330.12 g/mol |
IUPAC名 |
dimethyl 5,7-dichloro-4-oxo-1H-quinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C13H9Cl2NO5/c1-20-12(18)9-10(13(19)21-2)16-7-4-5(14)3-6(15)8(7)11(9)17/h3-4H,1-2H3,(H,16,17) |
InChIキー |
ZIMUBONJWUJBRN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(NC2=C(C1=O)C(=CC(=C2)Cl)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



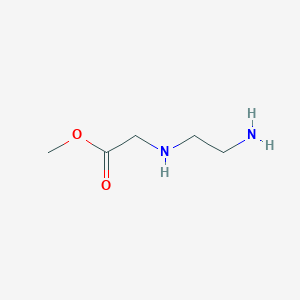
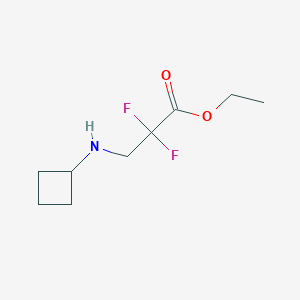
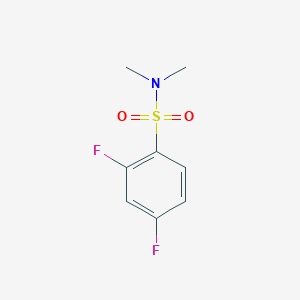
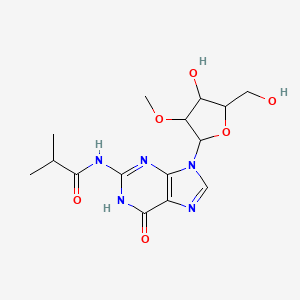
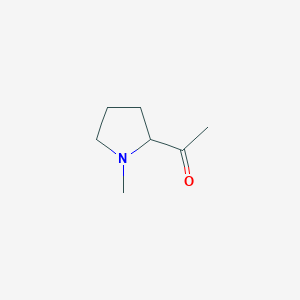
![2-[2-chloro-6-[(4-chlorophenyl)methyl]pyrimidin-4-yl]propan-2-ol](/img/structure/B8657095.png)
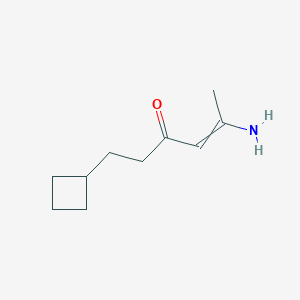
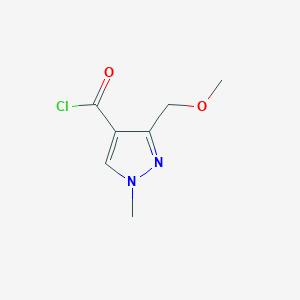
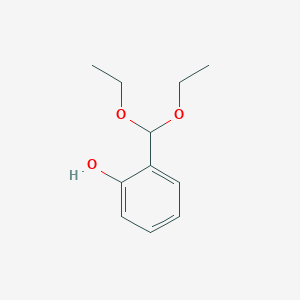

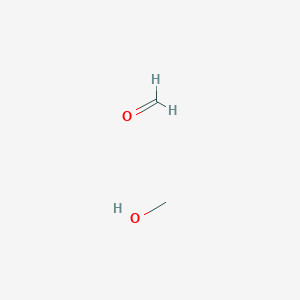
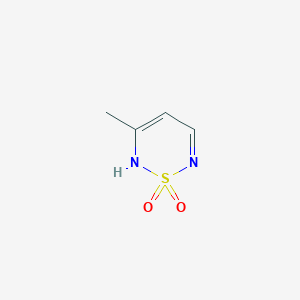
![1-[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B8657153.png)
